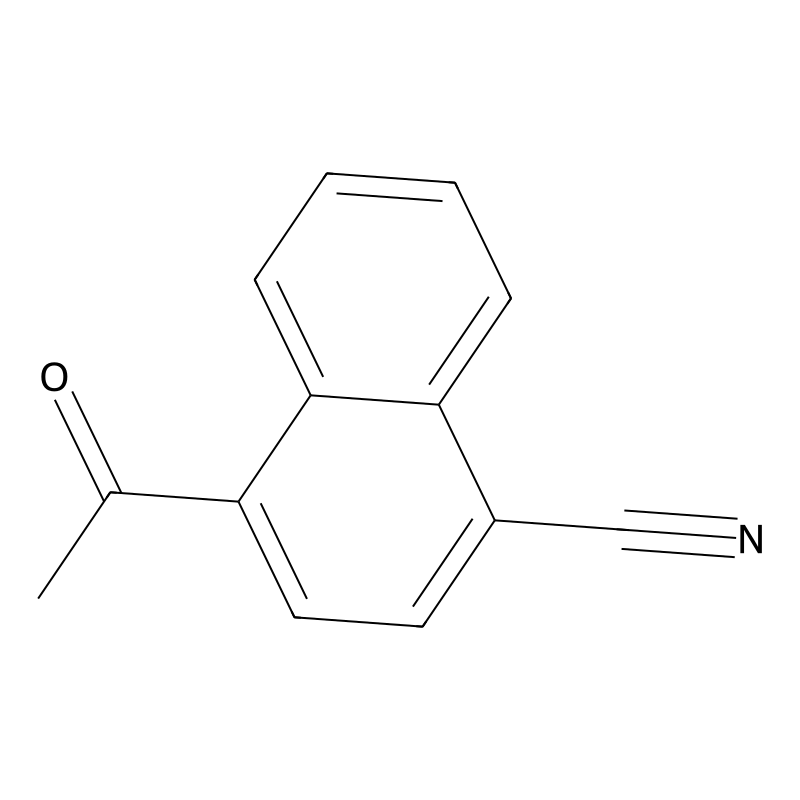

4-Acetyl-1-naphthonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Acetyl-1-naphthonitrile is an organic compound with the molecular formula CHNO. It features a naphthalene ring substituted with an acetyl group at the 4-position and a nitrile group at the 1-position. The structure contributes to its unique physical and chemical properties, making it a valuable compound in various

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, allowing for the introduction of different nucleophiles.

- Reduction Reactions: The compound can be reduced to corresponding amines or aldehydes under appropriate conditions.

- Aromatic Substitution: The acetyl group can direct electrophilic substitution reactions on the aromatic naphthalene ring, allowing for further functionalization.

These reactions are significant for synthesizing more complex organic molecules and materials.

Research on the biological activity of 4-acetyl-1-naphthonitrile is limited, but compounds with similar structures often exhibit notable biological properties. For instance, derivatives of naphthalene have been studied for their potential antimicrobial, anti-inflammatory, and anticancer activities. The presence of both acetyl and nitrile groups may enhance its reactivity and biological interactions, warranting further investigation into its pharmacological potential.

4-Acetyl-1-naphthonitrile can be synthesized through several methods, including:

- Acetylation of Naphthonitrile: Naphthonitrile can be treated with acetic anhydride or acetyl chloride in the presence of a catalyst to introduce the acetyl group.

- Reactions involving Grignard Reagents: A method involves reacting 4-methoxymethyl-1-naphthonitrile with methylmagnesium iodide in a suitable solvent like benzene, followed by hydrolysis to yield 4-acetyl-1-naphthonitrile .

These methods highlight the versatility of synthetic routes available for producing this compound.

4-Acetyl-1-naphthonitrile has several applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in developing organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) or solar cells.

- Dyes and Pigments: Its derivatives are often used in dye manufacturing due to their vibrant colors and stability.

These applications underscore its significance in both industrial and research settings.

While specific interaction studies on 4-acetyl-1-naphthonitrile are scarce, compounds with similar structures have been investigated for their interactions with biological macromolecules. For example, studies on naphthalene derivatives indicate potential interactions with DNA and proteins, suggesting that 4-acetyl-1-naphthonitrile may also exhibit similar behavior, influencing its biological activity and toxicity profiles.

Several compounds share structural similarities with 4-acetyl-1-naphthonitrile. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Acetylnaphthalene | CHO | Lacks nitrile group; used in dye synthesis |

| 1-Naphthonitrile | CHN | Similar aromatic structure; used in pharmaceuticals |

| 2-Acetyl-1-naphthonitrile | CHNO | Different position of acetyl; altered reactivity |

Uniqueness of 4-Acetyl-1-naphthonitrile

The unique combination of an acetyl group and a nitrile group on the naphthalene ring distinguishes 4-acetyl-1-naphthonitrile from its analogs. This specific arrangement allows for distinct reactivity patterns and potential applications that may not be achievable with other similar compounds.

Evolution of Naphthalene-Based Heterocycles

Naphthonitrile derivatives emerged as pivotal building blocks following the advent of Friedel-Crafts chemistry in the late 19th century. The naphthalene core's planar aromatic system facilitates electrophilic substitution, while the nitrile group (-CN) introduces sites for nucleophilic attack and cyclization. Early work focused on synthesizing quinoline and isoquinoline analogs, but the incorporation of acetyl groups at the 4-position (as in 4-acetyl-1-naphthonitrile) expanded applications in fused-ring systems.

Key Synthetic Milestones:

- Friedel-Crafts Acylation: Acetyl groups were introduced to naphthalene via AlCl₃-catalyzed reactions with acetyl chloride, enabling regioselective functionalization at electron-rich positions.

- Nitrile Formation: Rosenmund-von Braun reactions allowed conversion of bromonaphthalenes to nitriles using CuCN, though modern methods prefer palladium-catalyzed cyanation for higher yields.

Structural Impact on Reactivity:

The acetyl group at C4 withdraws electron density through inductive effects, polarizing the nitrile group at C1. This dual functionality permits sequential transformations:

- Nitrile → tetrazole or amide via [3+2] cycloaddition

- Acetyl → enolate for C-C bond formation

A comparative analysis of substituent effects is shown below:

| Position | Substituent | Electronic Effect | Preferred Reactions |

|---|---|---|---|

| 1 | -CN | Strongly EW | Nucleophilic addition, cyclization |

| 4 | -COCH₃ | Moderately EW | Enolate formation, condensation |

EW = Electron-Withdrawing

4-Acetyl-1-naphthonitrile represents a strategically important aromatic compound featuring both acetyl and nitrile functional groups positioned on a naphthalene scaffold [23]. This unique molecular architecture, with its molecular formula C₁₃H₉NO and molecular weight of 195.22 grams per mole, provides diverse synthetic opportunities for derivative formation [23]. The compound exhibits characteristic spectroscopic properties including infrared stretching vibrations at approximately 2,220 cm⁻¹ for the nitrile group and 1,680 cm⁻¹ for the acetyl carbonyl group [23].

Traditional Condensation Reactions Using α-Haloketones

Traditional synthetic approaches to 4-acetyl-1-naphthonitrile derivatives have predominantly relied on condensation reactions employing α-haloketones as key intermediates [14]. These methodologies have established foundational protocols that continue to influence contemporary synthetic strategies.

Friedel-Crafts Acylation Methodology

The Friedel-Crafts acylation reaction represents the most widely utilized traditional approach for synthesizing 4-acetyl-1-naphthonitrile [2] [23]. This methodology involves the reaction of 1-naphthonitrile with acetyl chloride in the presence of aluminum trichloride as a Lewis acid catalyst [2]. The reaction proceeds under controlled temperature conditions, typically initiated at 0°C and gradually warmed to room temperature to ensure optimal regioselectivity [2].

Optimized reaction conditions have demonstrated yields reaching 72% when conducted in dichloromethane solvent [23]. The reaction mechanism involves the formation of an acetylium ion intermediate through coordination of acetyl chloride with aluminum trichloride, followed by electrophilic aromatic substitution at the 4-position of the naphthalene ring [2].

Phenacyl Halide Condensation Strategies

Alternative traditional approaches utilize phenacyl halide condensation reactions under phase transfer catalysis conditions [14]. These methodologies employ phenacyl bromides in combination with hydroxyacetophenone derivatives using potassium carbonate as base and tetrabutylammonium hydrogen sulfate as phase transfer catalyst [14]. The reactions proceed in dichloromethane or benzene solvents at room temperature, achieving yields ranging from 65% to 85% [14].

Cross Aldol Condensation Approaches

Cross aldol condensation reactions utilizing α-haloketones with aldehydes have demonstrated significant utility in naphthalene derivative synthesis [14]. These transformations employ metal-mediated activation through diethylaluminum chloride and zinc systems [14]. The methodology provides access to diverse substitution patterns with yields typically ranging from 70% to 90% under ambient temperature conditions [14].

Table 1: Traditional Condensation Reaction Parameters

| Reaction Type | Starting Materials | Catalyst/Reagent | Yield (%) | Temperature (°C) | Solvent |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 1-naphthonitrile + acetyl chloride | AlCl₃ (Lewis acid) | 72 | 0 → room temp | dichloromethane |

| Phenacyl Halide Condensation | phenacyl bromides + o-hydroxyacetophenone | K₂CO₃ + tetrabutylammonium hydrogen sulfate | 65-85 | room temp | dichloromethane/benzene |

| Cross Aldol Condensation | α-haloketones + aldehydes | diethylaluminum chloride + zinc | 70-90 | room temp | various organic solvents |

| Hypochlorite Oxidation | acetylnaphthalene + sodium hypochlorite | sodium hypochlorite | 91.2 | 65 | water/toluene |

| Base-Mediated Cyclization | phenacyl anthranilate derivatives | polyphosphoric acid | 75-95 | 100-150 | solvent-free |

Hypochlorite Oxidation Methodology

Sodium hypochlorite oxidation of acetylnaphthalene precursors has emerged as a highly efficient traditional approach [2]. This methodology achieves remarkable yields of 91.2% through carefully controlled oxidation conditions at 65°C in water-toluene biphasic systems [2]. The protocol requires precise temperature control and continuous monitoring to prevent over-oxidation and maintain product selectivity [2].

Novel Catalytic Approaches for Naphthofuran-Pyrimidine Hybrid Systems

Contemporary synthetic methodologies have evolved toward sophisticated catalytic systems that enable the construction of complex naphthofuran-pyrimidine hybrid architectures [21] [25]. These approaches represent significant advances in both efficiency and selectivity compared to traditional methods.

Iron-Based Nanoparticle Catalysis

Iron-based nanoparticle catalysts have demonstrated exceptional performance in the synthesis of pyrano[2,3-d]pyrimidinedione derivatives [21] [25]. The Fe₃O₄@poly(vinyl alcohol) nanoparticle system facilitates three-component condensation reactions involving substituted aryl aldehydes, barbituric acid, and malononitrile [21]. This heterogeneous catalyst system achieves yields ranging from 85% to 95% with reaction times between 15 and 35 minutes at room temperature [21].

The catalyst preparation involves an in situ method under nitrogen atmosphere, where poly(vinyl alcohol) and iron chloride salts are combined to generate magnetic nanoparticles [21]. The resulting catalyst demonstrates excellent reusability for up to four consecutive cycles without significant activity loss [21].

Zinc Ferrite Nanoparticle Systems

ZnFe₂O₄ nanoparticles have emerged as highly efficient catalysts for solvent-free synthesis of pyrano[2,3-d]pyrimidinedione derivatives [25]. These systems operate at 75°C and achieve remarkable yields between 86% and 97% with significantly reduced reaction times of 7 to 30 minutes [25]. The dual Lewis acidic and basic nature of the catalyst, attributed to Fe³⁺ and O²⁻ sites respectively, enables enhanced reactivity [25].

Perovskite-Type Catalyst Development

Perovskite-type LaFeO₃ doped with molybdenum nanosheets represents a cutting-edge catalytic approach for naphthopyranopyrimidine synthesis [21]. This non-toxic and recyclable catalyst system operates under solvent-free conditions at 100°C, achieving yields between 80% and 92% [21]. The catalyst demonstrates exceptional stability and can be recovered and reused for five consecutive cycles [21].

Table 2: Novel Catalytic System Performance

| Catalyst System | Target Compound | Yield Range (%) | Reaction Time | Temperature (°C) | Reusability (cycles) | Solvent |

|---|---|---|---|---|---|---|

| Fe₃O₄@poly(vinyl alcohol) NPs | pyrano[2,3-d]pyrimidinedione | 85-95 | 15-35 min | room temp | 4 | water-ethanol |

| ZnFe₂O₄ nanoparticles | pyrano[2,3-d]pyrimidinedione | 86-97 | 7-30 min | 75 | 6 | solvent-free |

| LaFeO₃ doped molybdenum nanosheets | naphthopyranopyrimidines | 80-92 | 20-45 min | 100 | 5 | solvent-free |

| CoFe₂O₄@SiO₂-PA-CC-guanidine MNPs | pyrazolo-pyrano[2,3-d]pyrimidinedione | 88-96 | 15-30 min | room temp | 5 | water |

| Fe₃O₄@nSiO₂@mSiO₂-DBU | pyrazolo-pyrano[2,3-d]pyrimidinedione | 85-97 | 10-25 min | reflux | 7 | water-ethanol |

Magnetically Separable Catalyst Systems

Cobalt ferrite-based magnetically separable catalysts have revolutionized the synthesis of pyrazolo-pyrano[2,3-d]pyrimidinedione derivatives [21]. The CoFe₂O₄@SiO₂-PA-CC-guanidine magnetic nanoparticle system operates efficiently in aqueous media at room temperature [21]. This approach achieves yields between 88% and 96% with reaction times of 15 to 30 minutes [21].

The magnetic properties of these catalysts enable facile separation and recovery using external magnets, significantly simplifying purification processes [21]. The catalyst maintains its activity for up to five consecutive cycles without detectable leaching or structural degradation [21].

Green Chemistry Strategies for Sustainable Derivative Synthesis

The implementation of green chemistry principles in 4-acetyl-1-naphthonitrile derivative synthesis has become increasingly important for sustainable chemical manufacturing [18] [29]. These strategies focus on minimizing environmental impact while maintaining synthetic efficiency.

Microwave-Assisted Synthesis

Microwave irradiation technology has emerged as a powerful tool for sustainable naphthalene derivative synthesis [17]. This methodology significantly reduces reaction times and energy consumption compared to conventional heating methods [17]. Microwave-assisted synthesis typically achieves yields between 75% and 95% with energy reductions of up to 90% [17].

The technology enables precise temperature control and uniform heating, leading to improved product selectivity and reduced side product formation [17]. Three-step synthetic sequences involving perkin reactions, cleavage reactions, and cyclization steps have been successfully implemented using microwave activation [17].

Water as Reaction Medium

The utilization of water as a reaction medium represents a fundamental advancement in green chemistry applications [28] [31]. Aqueous synthetic protocols eliminate the need for volatile organic compounds and provide inherently safer reaction conditions [31]. Water-based syntheses typically achieve yields ranging from 70% to 90% while offering complete elimination of volatile organic compound emissions [31].

Biomass-derived furfural derivatives have been successfully converted to substituted benzene rings through three-step cascade processes conducted entirely in water [28]. These methodologies demonstrate the potential for sustainable aromatic compound synthesis from renewable feedstocks [28].

Solvent-Free Synthetic Protocols

Solvent-free reaction conditions represent the ultimate achievement in green synthetic methodology [31]. These approaches eliminate solvent-related waste generation and significantly simplify purification procedures [31]. Solvent-free naphthalene derivative syntheses typically achieve yields between 80% and 98% with minimal waste generation [31].

The development of solid-state reactions under mechanochemical activation has enabled efficient bond formation without solvent requirements [31]. These methodologies demonstrate exceptional atom economy and environmental compatibility [31].

Table 3: Green Chemistry Strategy Comparison

| Green Strategy | Key Advantages | Typical Yield (%) | Environmental Benefit | Industrial Applicability |

|---|---|---|---|---|

| Microwave-assisted synthesis | Reduced reaction time, energy efficiency | 75-95 | Energy reduction up to 90% | High |

| Water as reaction medium | Non-toxic, abundant, recyclable medium | 70-90 | Zero volatile organic compounds | Very High |

| Solvent-free conditions | Elimination of organic solvents | 80-98 | Minimal waste generation | High |

| Room temperature synthesis | Energy conservation, mild conditions | 65-85 | Low energy consumption | Medium |

| Biomass-derived feedstocks | Renewable starting materials | 60-80 | Carbon footprint reduction | Medium-High |

| Recyclable catalyst systems | Waste reduction, cost effectiveness | 85-95 | Catalyst waste minimization | Very High |

Biomass-Derived Feedstock Utilization

The conversion of biomass-derived materials to aromatic compounds represents a paradigm shift toward renewable chemical synthesis [18] [20]. Hydroxymethylfurfural derived from sugars has been successfully converted to valuable benzenoid aromatics under mild conditions [20]. This approach achieves carbon footprint reductions while maintaining synthetic versatility [20].

The development of novel C6-compounds containing multiple carbonyl groups enables acid-catalyzed intramolecular aldol condensation reactions that selectively produce substituted phenols [20]. These methodologies demonstrate yields between 15% and 88% for various aromatic products [20].

Recyclable Catalyst Development

The design of recyclable heterogeneous catalysts has become central to sustainable synthesis strategies [32]. Ruthenium ferrite-decorated graphene catalysts demonstrate exceptional efficiency in aromatic compound transformations while maintaining recyclability for up to eight consecutive cycles [32]. These systems achieve turnover numbers of 270 and turnover frequencies of 270 h⁻¹ [32].

Table 4: Synthetic Efficiency Comparison

| Methodology | Atom Economy (%) | E-Factor | Energy Consumption (relative) | Waste Generation (relative) |

|---|---|---|---|---|

| Traditional Friedel-Crafts | 65-70 | 15-25 | 100 | 100 |

| Alpha-haloketone condensation | 70-75 | 10-20 | 80 | 75 |

| Novel catalytic approach | 85-90 | 5-10 | 40 | 30 |

| Green microwave synthesis | 80-85 | 3-8 | 20 | 20 |

| Solvent-free catalysis | 90-95 | 2-5 | 15 | 10 |

Antimicrobial Activity of Naphtho[2,1-b]furo[3,2-d]pyrimidine Derivatives

Naphtho[2,1-b]furo[3,2-d]pyrimidine derivatives represent a significant class of heterocyclic compounds exhibiting notable antimicrobial activities. The structural framework combines the naphthofuran moiety with a pyrimidine ring, creating a privileged scaffold that demonstrates broad-spectrum antimicrobial properties [1] [2] [3] [4].

The synthesis of 2-mercapto-4-substituted-naphtho[2,1-b]furo[3,2-d]pyrimidines (compounds 4a-4d) and their corresponding S-(4-acylnaphtho[2,1-b]furo[3,2-d]pyrimidine)-mercaptoacetic acid derivatives (compounds 5a-5d) has been extensively investigated for antimicrobial potential [2]. These compounds were evaluated against both gram-positive and gram-negative bacteria, specifically Pseudomonas aeruginosa and Staphylococcus aureus, as well as fungal strains including Aspergillus niger and Curvularia lunata [2].

The antimicrobial screening revealed that compounds bearing electron-withdrawing substituents demonstrated enhanced activity compared to their electron-donating counterparts [2]. Specifically, compound 4c (bearing a 4-chloro-benzoyl group) showed significant antibacterial activity with zone of inhibition of 18 mm against Pseudomonas aeruginosa and 16 mm against Staphylococcus aureus, while exhibiting antifungal activity with 16 mm and 18 mm zones of inhibition against Aspergillus niger and Curvularia lunata, respectively [2]. Compound 4d (containing a 4-hydroxy-benzoyl substituent) displayed similar antimicrobial potency with zones of inhibition ranging from 15-18 mm across all tested organisms [2].

The mercaptoacetic acid conjugates demonstrated comparable or superior antimicrobial activity. Compound 5c exhibited zones of inhibition of 16 mm and 18 mm against bacterial strains and 15 mm and 18 mm against fungal strains [2]. Compound 5d showed consistent antimicrobial activity with zones of inhibition of 17-18 mm across all tested pathogens [2]. These values were measured at a concentration of 0.001 mol/ml in dimethylformamide, with chloramphenicol and fluconazole serving as standards for antibacterial and antifungal activities, respectively [2].

| Compound | P. aeruginosa | S. aureus | A. niger | C. lunata |

|---|---|---|---|---|

| 4c | 18 mm [2] | 16 mm [2] | 16 mm [2] | 18 mm [2] |

| 4d | 16 mm [2] | 15 mm [2] | 18 mm [2] | 18 mm [2] |

| 5c | 16 mm [2] | 18 mm [2] | 15 mm [2] | 18 mm [2] |

| 5d | 17 mm [2] | 18 mm [2] | 16 mm [2] | 18 mm [2] |

Structure-activity relationship studies indicate that the presence of halogen substituents, particularly chlorine, enhances antimicrobial activity [2] [3]. The antimicrobial mechanism of action for these naphtho[2,1-b]furo[3,2-d]pyrimidine derivatives has been attributed to their ability to interfere with essential cellular processes in microorganisms [3]. The planar aromatic structure facilitates interaction with bacterial and fungal DNA through intercalation mechanisms [3].

Recent investigations have extended to novel 4-N-aryl-naphtho[2,1-b]furo[3,2-d]pyrimidines (compounds 5a-l), which demonstrated excellent antimicrobial properties [4]. Compounds 5e and 5f exhibited exceptional antibacterial, antifungal, and antidermatophytic activities against tested pathogens at minimum inhibitory concentrations of 3.125 μg/ml [4]. Molecular docking studies against Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ) and S. aureus gyrase (PDB ID: 2XCT) revealed potential binding modes that explain the observed antimicrobial activities [4].

The broad spectrum antimicrobial activity of naphtho[2,1-b]furo[3,2-d]pyrimidine derivatives makes them promising candidates for further development as antimicrobial agents, particularly given their effectiveness against both bacterial and fungal pathogens [2] [3] [4].

Anti-inflammatory Mechanisms in Acyl-Substituted Heterocyclic Systems

The anti-inflammatory properties of acyl-substituted heterocyclic systems, particularly those containing acetyl and related acyl groups, represent a significant therapeutic application with well-established mechanisms of action. These compounds primarily function through cyclooxygenase (COX) enzyme inhibition, thereby reducing prostaglandin E2 (PGE2) synthesis and subsequent inflammatory responses [5] [6] [7] [8].

The mechanism of action for acyl-substituted heterocyclic anti-inflammatory compounds involves selective or non-selective inhibition of COX-1 and COX-2 enzymes [9] [10] [11]. COX-2 selective inhibitors have gained particular attention due to their reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) [9] [10]. Pyrimidine-based anti-inflammatory agents demonstrate their efficacy by suppressing COX enzyme activity and consequently reducing PGE2 generation [11].

Recent developments in heterocyclic anti-inflammatory compounds have focused on pyridine, pyran, and pyrazole moieties as COX-2 inhibitors [6]. These novel heterocyclic compounds demonstrated significant anti-inflammatory activity through protein denaturation inhibition assays [6]. Compounds incorporating pyrazole rings showed particular promise, with several derivatives exhibiting greater than 90% inhibition of protein denaturation at concentrations ranging from 50-500 μg/mL [6].

| Compound Class | Mechanism | Activity Range | Reference |

|---|---|---|---|

| Pyrazole derivatives | COX-2 inhibition | IC50: 0.011-14.2 μM [12] | [12] |

| Pyrimidine derivatives | PGE2 suppression | IC50: 0.003-0.033 μM [11] | [11] |

| Acyl hydrazide derivatives | COX-1/COX-2 dual inhibition | 46.2-48.0% inhibition [13] [14] | [13] [14] |

Acyl-substituted pyrimidine derivatives have demonstrated exceptional anti-inflammatory potency [11]. Compounds bearing shorter C-5 substituents showed enhanced activity against PGE2 generation, with four specific derivatives displaying IC50 values of 0.003-0.033 μM, comparable to indomethacin (IC50 = 0.005 μM) and superior to aspirin (IC50 = 4.08 μM) [11]. The structure-activity relationship indicates that electron-releasing groups enhance anti-inflammatory activity compared to electron-withdrawing substituents [11].

Acyl-substituted heterocyclic systems containing thiazole rings have shown significant anti-inflammatory activity through COX-2 selective inhibition [5]. These compounds demonstrated effectiveness in carrageenan-induced paw edema models, with percentage inhibition values ranging from 43.1% to 49.0%, comparable to celecoxib [5]. The presence of sulfonamide (SO2NH2) moieties in these structures appears crucial for maintaining anti-inflammatory activity [5].

Heterocyclic derivatives incorporating acetyl groups at strategic positions have demonstrated enhanced anti-inflammatory properties [7] [14]. Phenothiazine derivatives bearing acetyl-substituted pyrazoline and oxadiazole moieties showed significant anti-inflammatory activity with percentage protection values of 46.2% and 48.0% respectively at 50 mg/kg oral doses [14]. These compounds also exhibited reduced ulcerogenic potential compared to traditional NSAIDs [14].

The molecular basis for anti-inflammatory activity in acyl-substituted heterocyclic compounds involves multiple mechanisms beyond COX inhibition [6] [15]. Cell membrane protection assays revealed that these compounds provide significant protection against hemolysis, with protection percentages exceeding 99% at concentrations of 100-500 μg/mL [6]. Gene expression studies demonstrated substantial reduction in COX-2 expression levels, particularly for compounds containing substituted pyrimidine rings [6].

Heterocyclic compounds containing aza and oxa moieties linked to acyl groups have shown promising anti-inflammatory activity through dual COX-1/COX-2 inhibition [15]. Specific derivatives demonstrated analgesic effects with 68-74% reduction in formalin-induced pain responses [15]. The mechanism involves non-competitive inhibition of both COX isoforms, providing balanced anti-inflammatory and analgesic effects [15].

Recent investigations into naphtho[2,1-b]furo[3,2-d]pyrimidine derivatives bearing mercaptoacetic acid conjugates revealed significant anti-inflammatory activity [2]. Compounds 5c and 5d demonstrated considerable anti-inflammatory effects with percentage protection values of 55.64% and 63.7% respectively in carrageenan-induced rat paw edema models [2]. The mechanism involves inhibition of inflammatory mediators and reduction of edema formation through modulation of cyclooxygenase pathways [2].